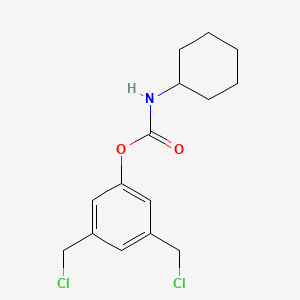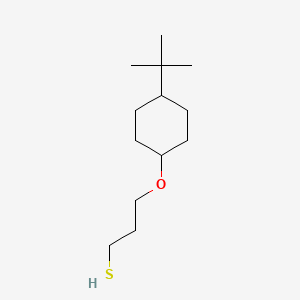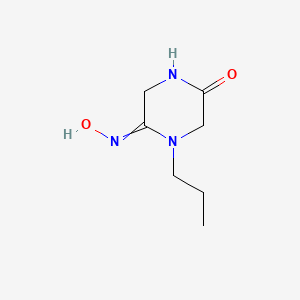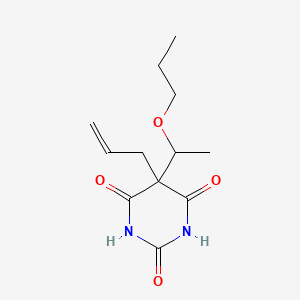
5-Allyl-5-(1-propoxyethyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Allyl-5-(1-propoxyethyl)barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol . Barbituric acid derivatives have been widely studied for their pharmacological effects, particularly in the central nervous system.
Métodos De Preparación
The synthesis of 5-Allyl-5-(1-propoxyethyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the reaction of barbituric acid with allyl bromide and 1-propoxyethyl bromide in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, followed by purification through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
5-Allyl-5-(1-propoxyethyl)barbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the allyl or propoxyethyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Allyl-5-(1-propoxyethyl)barbituric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other barbituric acid derivatives, which are studied for their chemical properties and reactivity.
Biology: This compound is used in biological studies to understand its effects on cellular processes and its potential as a pharmacological agent.
Medicine: Research on this compound includes its potential use as a sedative or hypnotic agent, similar to other barbiturates.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-Allyl-5-(1-propoxyethyl)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include various subunits of the GABA receptor, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
Comparación Con Compuestos Similares
5-Allyl-5-(1-propoxyethyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Secobarbital: Known for its use as a sedative and hypnotic agent.
Talbutal: Another barbiturate with similar pharmacological effects.
Phenobarbital: Widely used as an anticonvulsant and sedative.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Propiedades
Número CAS |
25651-43-8 |
|---|---|
Fórmula molecular |
C12H18N2O4 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
5-prop-2-enyl-5-(1-propoxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H18N2O4/c1-4-6-12(8(3)18-7-5-2)9(15)13-11(17)14-10(12)16/h4,8H,1,5-7H2,2-3H3,(H2,13,14,15,16,17) |
Clave InChI |
FGXQCNBTDFFLPH-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


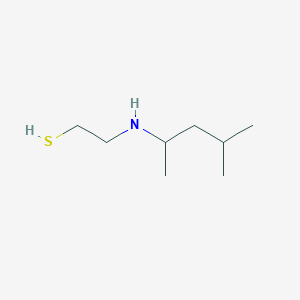
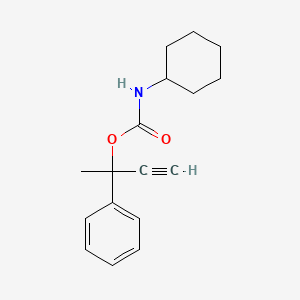
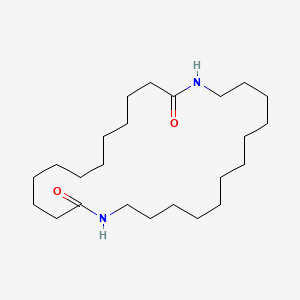
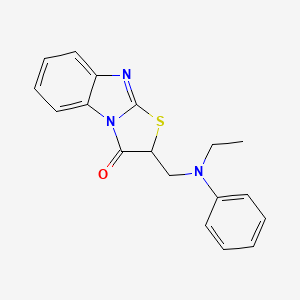
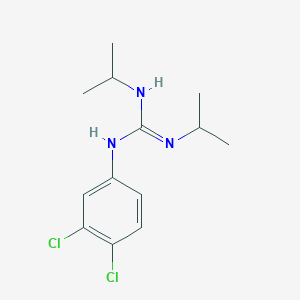

![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
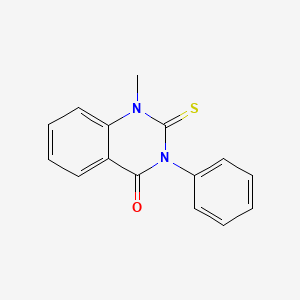
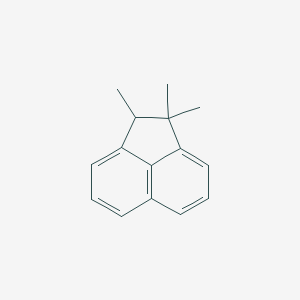
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)
